N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1013796-41-2
Cat. No.: VC5625799
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013796-41-2 |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.44 |
| IUPAC Name | N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-10-13(25-3)6-7-17(15)27-19/h4-10H,11H2,1-3H3 |
| Standard InChI Key | SGIDRHMBNIOIGU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC)C |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrazole-carboxamide class, integrating three distinct heterocyclic systems: a furan ring, a benzothiazole moiety, and a dimethylpyrazole core. Its molecular formula is C₁₉H₁₈N₄O₃S, with a molecular weight of 382.44 g/mol. The IUPAC name reflects its substitution pattern: the pyrazole ring at position 5 is substituted with a carboxamide group linked to both a furan-2-ylmethyl group and a 5-methoxybenzothiazol-2-yl group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.44 g/mol |
| CAS Number | 1013796-41-2 |
| SMILES | CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC)C |
| InChI Key | SGIDRHMBNIOIGU-UHFFFAOYSA-N |
The furan ring contributes electron-rich aromaticity, while the benzothiazole moiety introduces sulfur-based heterocyclic rigidity. The 5-methoxy group on the benzothiazole enhances solubility and potential hydrogen-bonding interactions.
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step reactions, typically starting with 5-methoxy-2-aminobenzothiazole and furan-2-carbaldehyde. A condensation reaction forms the Schiff base intermediate, which is subsequently reacted with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to yield the final carboxamide.
Critical Reaction Parameters:
-
Temperature: Optimal yields are achieved at 60–80°C, balancing reaction kinetics and side-product formation.
-
Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates.
-
Catalysts: Lewis acids such as zinc chloride may accelerate amide bond formation.
Hypothesized Biological Activities
While direct biological data for this compound remain limited, structural analogs suggest potential therapeutic applications:
Antimicrobial Activity
Pyrazole-carboxamides are known to inhibit microbial growth by targeting DNA gyrase or cell wall synthesis. The benzothiazole component may enhance membrane permeability, as seen in similar compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Antiproliferative Effects
Benzothiazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 5–20 µM in MCF-7 breast cancer models). The furan group may synergize by inducing oxidative stress via reactive oxygen species (ROS) generation.
Enzyme Inhibition
Molecular docking studies propose that the carboxamide group interacts with catalytic residues of kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2), potentially explaining anti-inflammatory activity.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s multi-target potential positions it as a candidate for:
-
Antimicrobial agents: Addressing drug-resistant pathogens.
-
Oncology: Combinatorial therapies with existing chemotherapeutics.
-
Neurodegenerative diseases: Modulation of amyloid-beta aggregation.
Agricultural Chemistry
Benzothiazole-furan hybrids are explored as fungicides and herbicides. Field trials of analogs show 70–80% efficacy against Phytophthora infestans at 50 ppm.
Future Research Directions
Mechanistic Studies
-
In vitro assays: Determine MIC values, cytotoxicity (CC₅₀), and enzyme inhibition constants (Kᵢ).
-
Molecular dynamics: Simulate binding interactions with COX-2 or bacterial topoisomerases.
Pharmacokinetic Profiling
-
Assess oral bioavailability, plasma protein binding, and metabolic stability using HPLC-MS/MS.
Structural Optimization
-
Introduce fluorinated groups to enhance metabolic stability.
-
Explore salt forms (e.g., hydrochloride) to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume